molecular formula C17H23F3N2O6S B5516208 1-(propylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate

1-(propylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate

Cat. No.: B5516208
M. Wt: 440.4 g/mol
InChI Key: ZWDRVMMUQSBOMF-UHFFFAOYSA-N
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Description

1-(propylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate is a useful research compound. Its molecular formula is C17H23F3N2O6S and its molecular weight is 440.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.12289212 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Metabolism and Pharmaceutical Applications

Cytochrome P450 Enzyme Involvement in Drug Metabolism

The metabolism of novel antidepressants, such as Lu AA21004, involves cytochrome P450 enzymes. This compound undergoes oxidative metabolism to various metabolites, including a 4-hydroxy-phenyl metabolite and a sulfoxide, among others. The study of these pathways provides insights into the drug's pharmacokinetics and potential interactions (Hvenegaard et al., 2012).

Anticancer Research

Inhibition of Cancer Cell Proliferation

1-Benzhydryl-sulfonyl-piperazine derivatives have been synthesized and evaluated for their efficacy in inhibiting the proliferation of MDA-MB-231 breast cancer cells. This research indicates potential therapeutic applications of these compounds in cancer treatment (Ananda Kumar et al., 2007).

Receptor Antagonism

Adenosine A2B Receptor Antagonists

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has been developed, showing subnanomolar affinity and high selectivity as A2B adenosine receptor antagonists. These compounds offer promising avenues for therapeutic intervention in diseases modulated by the A2B receptor (Borrmann et al., 2009).

Synthesis Methodologies

Synthesis of Enantiopure Piperazines

Techniques for synthesizing enantiopure 1-benzyl-2,3-disubstituted piperazines have been developed, highlighting the importance of these compounds in various chemical and pharmaceutical applications. The methodology involves treatment with diethyl oxalate and sodium methoxide, followed by reduction, showcasing the versatility of piperazine-based compounds in synthetic chemistry (Viso et al., 2006).

Properties

IUPAC Name

oxalic acid;1-propylsulfonyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N2O2S.C2H2O4/c1-2-11-23(21,22)20-9-7-19(8-10-20)12-13-5-3-4-6-14(13)15(16,17)18;3-1(4)2(5)6/h3-6H,2,7-12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDRVMMUQSBOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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